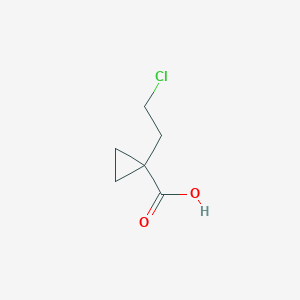

1-(2-Chloroethyl)cyclopropane-1-carboxylic acid

Description

1-(2-Chloroethyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a carboxylic acid group and a 2-chloroethyl substituent. This compound is commercially available (six suppliers listed) and has applications in pharmaceutical and chemical synthesis, as inferred from its inclusion in supplier databases .

Properties

IUPAC Name |

1-(2-chloroethyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO2/c7-4-3-6(1-2-6)5(8)9/h1-4H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQKXOYGRDLQEST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CCCl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Chloroethyl)cyclopropane-1-carboxylic acid typically involves the reaction of cyclopropane derivatives with chloroethyl reagents under controlled conditions. One common method includes the reaction of cyclopropanecarboxylic acid with 2-chloroethanol in the presence of a strong acid catalyst . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Substitution Reactions

The chloroethyl group (-CH₂CH₂Cl) undergoes nucleophilic substitution under basic conditions. Key transformations include:

| Nucleophile | Conditions | Product |

|---|---|---|

| Amines (R-NH₂) | K₂CO₃, DMF, 60°C | 1-(2-Aminoethyl)cyclopropane-1-carboxylic acid |

| Thiols (R-SH) | NaH, THF, room temperature | 1-(2-Thioethyl)cyclopropane-1-carboxylic acid |

These reactions exploit the electrophilic nature of the chlorine atom, enabling the introduction of amines, thiols, or other nucleophiles. The cyclopropane ring remains intact under these conditions due to its kinetic stability .

Oxidation

The carboxylic acid group (-COOH) can be oxidized to form carboxylate salts or peroxides under strong oxidizing agents:

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄/H₂SO₄ | 80°C, aqueous | Cyclopropane-1-carboxylate salts |

| H₂O₂/Fe²⁺ catalyst | RT, acidic medium | Cyclopropane-1-carboxylic peracid |

Reduction

The carboxylic acid group is reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄):

Cyclopropane Ring Reactivity

The strained cyclopropane ring participates in ring-opening reactions under specific conditions:

| Reagent | Conditions | Product |

|---|---|---|

| H₂/Pd-C | Ethanol, 50°C | 3-Chlorohex-1-ene-1-carboxylic acid |

| Br₂/CCl₄ | 0°C, dark | Dibrominated open-chain derivative |

Hydrogenation ruptures the cyclopropane ring to form an alkene, while bromination leads to dihalogenation .

Esterification and Derivatization

The carboxylic acid readily forms esters with alcohols:

| Alcohol | Ester Product | Application |

|---|---|---|

| Methanol | Methyl 1-(2-chloroethyl)cyclopropanecarboxylate | Pharmaceutical intermediates |

| Ethanol | Ethyl 1-(2-chloroethyl)cyclopropanecarboxylate | Agrochemical synthesis |

Interaction with Biomolecules

In pharmacological studies, the compound inhibits aldehyde dehydrogenase (ALDH) through covalent bonding between its chloroethyl group and the enzyme’s nucleophilic residues. This interaction is under investigation for cancer therapy applications.

Stability and Degradation

The compound decomposes under prolonged exposure to UV light or strong bases:

| Condition | Degradation Pathway |

|---|---|

| NaOH (1M), 70°C | Hydrolysis to cyclopropanol derivatives |

| UV light, 48 hours | Radical-mediated decomposition |

Key Research Findings

Scientific Research Applications

Chemical Properties and Structure

The compound has the chemical formula and features a cyclopropane ring substituted with a chloroethyl group and a carboxylic acid functional group. This unique structure allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

1-(2-Chloroethyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

- Organic Synthesis : It serves as a building block in the synthesis of various organic compounds, particularly those containing cyclopropane rings.

- Pharmaceutical Development : The compound is explored for its potential as a pharmacophore in drug design, especially for developing new therapeutic agents.

- Agricultural Chemistry : It is used in the formulation of pesticides and herbicides due to its biological activity against pests.

Table 1: Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for synthesizing cyclopropane derivatives |

| Pharmaceutical Development | Potential pharmacophore for new drug development |

| Agricultural Chemistry | Intermediate in pesticide and herbicide formulations |

Case Study 1: Use in Pesticide Development

A study demonstrated that derivatives of this compound exhibited significant insecticidal properties. The compound was synthesized and evaluated for its effectiveness against common agricultural pests. Results indicated a high level of efficacy, leading to further research into its potential as an active ingredient in commercial pesticide formulations.

Case Study 2: Pharmacological Investigations

Research has shown that the compound can inhibit specific enzymes involved in metabolic pathways. In vitro studies indicated that it effectively inhibited aldehyde dehydrogenase, suggesting potential applications in treating conditions related to enzyme dysfunction. This finding opens avenues for developing new therapeutic agents based on this compound.

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Insecticidal Activity | Significant effectiveness against pests | |

| Enzyme Inhibition | Inhibition of aldehyde dehydrogenase |

Future Research Directions

Further exploration into the applications of this compound could focus on:

- Mechanistic Studies : Understanding the specific biochemical pathways affected by this compound.

- Clinical Trials : Assessing safety and efficacy in potential therapeutic applications.

- Structural Modifications : Investigating analogs with varied substitutions to enhance potency and selectivity.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The chloroethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These interactions can affect various biochemical pathways and molecular targets .

Comparison with Similar Compounds

Comparison with Similar Cyclopropane Carboxylic Acid Derivatives

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

- Lipophilicity : The 2-chloroethyl group increases lipophilicity compared to ACC (logP ~1.5 estimated) and methyl derivatives, enhancing membrane permeability .

- Reactivity : The chloroethyl group acts as a leaving group, enabling alkylation reactions, while cyclopropane ring strain may facilitate ring-opening under specific conditions .

Biological Activity

1-(2-Chloroethyl)cyclopropane-1-carboxylic acid is a compound of interest due to its potential biological activities and applications in various fields, including pharmaceuticals and agriculture. This article explores the biological activity of this compound, summarizing findings from diverse research studies and case analyses.

Chemical Structure and Properties

This compound is characterized by its cyclopropane ring structure, which is modified by a chloroethyl group and a carboxylic acid functional group. This unique structure may influence its reactivity and biological interactions.

Molecular Formula

- Chemical Formula : CHClO

- Molar Mass : 134.56 g/mol

Research indicates that this compound can interact with various biological molecules, particularly enzymes and proteins. This interaction may lead to modifications in their activity, which could have implications for cellular processes such as signaling and metabolism .

Antimicrobial Activity

In preliminary studies, the compound has shown potential antimicrobial properties. For example, it was noted that similar cyclopropane derivatives exhibit notable antibacterial effects, suggesting that this compound may also possess such activity . Further investigations are needed to quantify this effect and elucidate the underlying mechanisms.

Cytotoxic Effects

Another area of interest is the cytotoxicity of this compound. Analogous compounds have been linked to inducing oxidative stress and apoptosis in various cell types. For instance, studies on related chlorinated compounds have demonstrated their ability to activate pathways associated with inflammation and cell death . These findings raise questions about the safety and therapeutic window of this compound in potential applications.

Study on Skin Toxicity

A relevant case study involved the examination of skin toxicity induced by related chlorinated compounds like 2-chloroethyl ethyl sulfide (CEES). In this study, exposure to CEES led to significant histopathological changes in mouse skin, including inflammation and increased apoptosis . While not directly studied for this compound, the parallels suggest that similar mechanisms may be at play.

Anticancer Potential

There is emerging interest in the anticancer potential of cyclopropane derivatives. Some studies have suggested that modifications to the cyclopropane structure can enhance cytotoxicity against cancer cell lines. The specific effects of this compound on cancer cells remain to be fully explored but warrant further investigation based on structural analogs .

Summary of Findings

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 1-(2-Chloroethyl)cyclopropane-1-carboxylic acid in a laboratory setting?

- Answer : Synthesis typically involves cyclopropanation of a haloethyl precursor with a cyclopropane carboxylic acid derivative. For example, a Hofmann rearrangement under acidic conditions (pH ~1) with hydrochloric acid can yield cyclopropane derivatives, as demonstrated in similar syntheses . Key parameters include controlled temperature (room temperature to mild heating) and stoichiometric optimization of the chloroethylating agent. Post-reaction purification via recrystallization or column chromatography is advised.

Q. How should researchers handle and store this compound to ensure safety?

- Answer : Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Handle in a fume hood to avoid inhalation. Store in a cool, dry environment (<25°C) in airtight containers. Waste must be segregated and disposed of via licensed hazardous waste services to prevent environmental contamination .

Q. What spectroscopic techniques confirm the identity and purity of this compound?

- Answer :

- 1H/13C NMR : Cyclopropane protons appear as distinct multiplets (δ ~1.0–2.5 ppm), while the carboxylic acid proton resonates as a broad peak (δ ~10–12 ppm). The 2-chloroethyl group shows splitting patterns consistent with neighboring chlorine atoms .

- IR Spectroscopy : A strong O-H stretch (2500–3300 cm⁻¹) confirms the carboxylic acid group.

- Mass Spectrometry : Molecular ion peaks should align with the theoretical molecular weight (C₆H₇ClO₂: ~162.58 g/mol).

Advanced Questions

Q. How does the 2-chloroethyl substituent influence reactivity in nucleophilic substitution reactions?

- Answer : The chloroethyl group undergoes SN2 reactions due to the electrophilic chlorine atom. However, steric hindrance from the cyclopropane ring may reduce reaction rates compared to linear analogs. Computational studies (e.g., density functional theory) can predict transition-state geometries and activation energies . Experimental validation via kinetic analysis under varying solvents (polar aprotic vs. protic) is recommended.

Q. What strategies stabilize this compound under acidic or basic conditions?

- Answer : Buffering solutions near neutral pH (e.g., phosphate buffer, pH 6–8) minimizes decomposition. Avoid prolonged exposure to strong bases, which may hydrolyze the cyclopropane ring. Lyophilization (freeze-drying) enhances long-term stability for storage .

Q. How can computational modeling predict the compound’s interactions in biological systems?

- Answer : Molecular docking simulations (e.g., AutoDock Vina) can assess binding affinity to target proteins, while molecular dynamics (MD) simulations (e.g., GROMACS) evaluate stability in aqueous environments. These methods are critical for rational drug design when exploring the compound’s potential as a bioactive scaffold .

Q. What are the challenges in characterizing the compound’s stereochemistry, and how can they be addressed?

- Answer : Cyclopropane rings introduce rigidity, complicating stereochemical analysis. Use chiral HPLC columns (e.g., Chiralpak IA) with polar mobile phases to resolve enantiomers. X-ray crystallography provides definitive stereochemical assignments, as seen in structural studies of related cyclopropane derivatives .

Q. How does the compound’s reactivity compare to non-chlorinated cyclopropane carboxylic acids?

- Answer : The electron-withdrawing chloroethyl group increases electrophilicity, enhancing susceptibility to nucleophilic attack. Comparative kinetic studies under identical conditions (solvent, temperature) are essential. For example, monitor reaction rates with thiols or amines via UV-Vis spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.